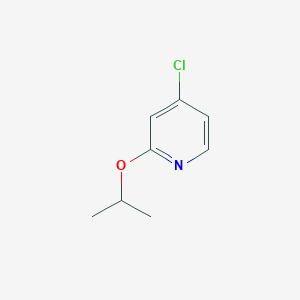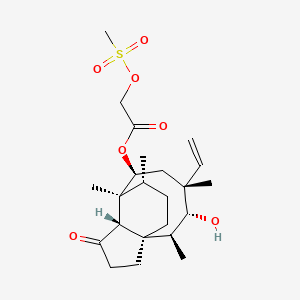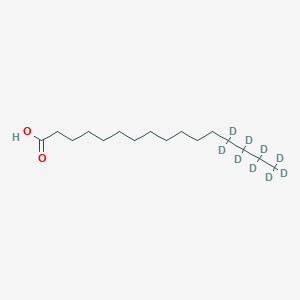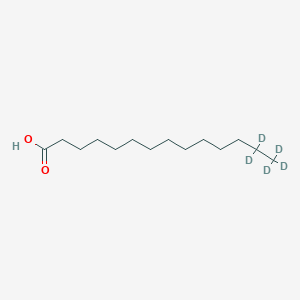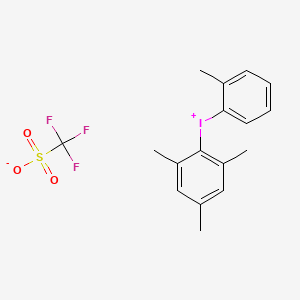![molecular formula C13H17F3N2 B1428393 3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine CAS No. 1503801-78-2](/img/structure/B1428393.png)
3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine
Overview
Description
“3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine” is a synthetic compound primarily used for research purposes . It has a CAS Number of 1503801-78-2 and a molecular weight of 258.29 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
1. Synthesis and Characterization of Derivatives
Research has focused on the synthesis and characterization of various derivatives of piperazine compounds. One study describes the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These compounds were evaluated for their antimicrobial properties, with some showing excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
2. Pharmacological Properties
Piperazine derivatives have been studied for their pharmacological properties. For example, the biosynthesis and identification of a novel piperazine N-oxide/N-glucuronide metabolite were explored in the context of a new antidepressant drug (Uldam, Juhl, Pedersen, & Dalgaard, 2011). Another study examined a piperazine derivative, SP-04, designed as a multi-target therapeutic approach for neuroprotection in Alzheimer's disease, demonstrating several beneficial effects (Lecanu et al., 2010).
3. Insecticidal Applications
Piperazine compounds have been explored for potential use as insecticides. A study on the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) led to the design and synthesis of novel insecticides with a new mode of action against armyworm (Cai, Li, Fan, Huang, Shao, & Song, 2010).
4. Antibacterial Properties
Several studies have focused on the antibacterial properties of piperazine derivatives. One such study synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which demonstrated significant antibacterial efficacy and biofilm inhibition activities (Mekky & Sanad, 2020).
5. Anticancer Evaluation
Piperazine derivatives have been evaluated for their anticancer activities. For instance, di- and trifunctional substituted 1,3-thiazoles with a piperazine substituent were studied for their efficacy against various cancer cell lines (Turov, 2020).
6. Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
The development of non-nucleoside HIV-1 reverse transcriptase inhibitors has also involved piperazine derivatives. A study synthesized a variety of analogues of a piperazine compound, resulting in more potent inhibitors of HIV-1 reverse transcriptase (Romero et al., 1994).
properties
IUPAC Name |
3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-7-18(8-10(2)17-9)12-5-3-11(4-6-12)13(14,15)16/h3-6,9-10,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWRYODCWZLVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(3-Chloro-phenyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1428310.png)
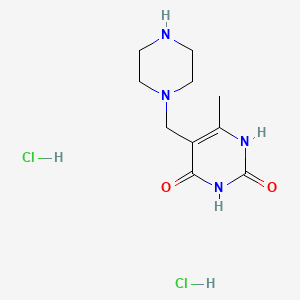

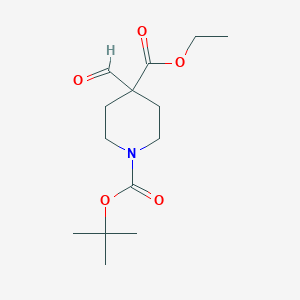

![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)
![{2-[(3-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428321.png)
![6,6-Difluoro-[1,4]oxazepane hydrochloride](/img/structure/B1428322.png)
